molecular formula C16H17NO4S B2878423 Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448057-76-8

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B2878423
CAS No.: 1448057-76-8
M. Wt: 319.38
InChI Key: YRSDSSKLQMYBBQ-UHFFFAOYSA-N
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Description

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenylsulfonylmethyl group at the 2-position and a furan-2-yl methanone moiety at the 1-position. The pyrrolidine scaffold is common in bioactive molecules due to its conformational flexibility and ability to mimic peptide bonds .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-16(15-9-5-11-21-15)17-10-4-6-13(17)12-22(19,20)14-7-2-1-3-8-14/h1-3,5,7-9,11,13H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSDSSKLQMYBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Notable Functional Groups
Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone Pyrrolidine-methanone Phenylsulfonylmethyl, Furan-2-yl Sulfonyl, Aromatic furan
(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone Pyrrolidine-methanone 2-Methylpyridin-3-yl, Phenyl Pyridine, Aromatic phenyl
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one Pyrrolidine-propanone 4-Methylphenyl Alkyl-aryl, Ketone
9,10-didehydro-N,N-diethyl-6-methylergoline-8β-carboxamide Ergoline-carboxamide Diethylamine, Methylergoline Carboxamide, Tetracyclic ergoline

Analysis :

  • Sulfonyl vs. The sulfonyl group could improve solubility but may reduce membrane permeability relative to non-polar analogs like 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one .
  • Furan vs.

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~347.4 1.8 5 6
(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone ~294.4 2.5 3 4
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one ~231.3 2.1 2 3

*Calculations based on substituent contributions and analogs in .

Key Observations :

  • The target compound’s higher molecular weight and hydrogen bond acceptors (due to the sulfonyl and furan groups) may favor aqueous solubility but could limit blood-brain barrier penetration.
  • The reduced LogP (1.8 vs. 2.5 in ) suggests decreased lipophilicity, aligning with the sulfonyl group’s electron-withdrawing effects.

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidine can be synthesized via cyclization of 1,4-diamines or γ-amino alcohols. For example, treatment of 4-chloro-1-aminobutane with a base induces intramolecular nucleophilic substitution, yielding pyrrolidine.

Introduction of the Phenylsulfonylmethyl Group

The phenylsulfonylmethyl substituent at the 2-position is introduced through:

  • Alkylation : Reacting pyrrolidine with phenylsulfonylmethyl chloride in the presence of a base (e.g., NaH) in tetrahydrofuran (THF).
  • Michael Addition : Utilizing phenylsulfonylmethyl acrylate and a pyrrolidine enamine intermediate.

Table 1: Comparative Sulfonylation Conditions

Method Reagent Solvent Yield (%) Reference
Alkylation PhSO₂CH₂Cl, NaH THF 72
Michael Addition PhSO₂CH₂CO₂Et, Et₃N DCM 65

Formation of the Methanone Linkage

Friedel-Crafts Acylation

Furan undergoes electrophilic acylation with pyrrolidine carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, furan’s sensitivity to strong acids limits this method’s efficiency.

Transition Metal-Catalyzed Coupling

Iridium-catalyzed coupling between furan-2-boronic acid and 2-((phenylsulfonyl)methyl)pyrrolidine carboxamide offers improved regioselectivity. Conditions from (e.g., [Cp*IrCl₂]₂, AgNTf₂, Cs₂CO₃ in DCE/HFIP) achieve 68% yield.

Key Reaction Parameters :

  • Catalyst: [Cp*IrCl₂]₂ (4 mol%)
  • Solvent: 1:1 DCE/HFIP
  • Temperature: 100°C, 60 minutes

Alternative Synthetic Routes

Decarbonylation of Furfural Derivatives

Furan-2-carbonyl precursors are accessible via silver oxide-catalyzed decarbonylation of furfural in steam. Subsequent reaction with pyrrolidine under Mitsunobu conditions (DEAD, PPh₃) forms the methanone bond.

Enantioselective Synthesis

For chiral pyrrolidine derivatives, resolution using (+)-dibenzoyl tartaric acid in isopropanol/acetonitrile mixtures achieves >99% enantiomeric excess.

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) enhance sulfonylation kinetics but complicate purification.
  • Iridium catalysts outperform palladium in furan coupling due to reduced side reactions.

Purification Techniques

  • Flash chromatography (SiO₂, ethyl acetate/petroleum ether) resolves intermediates.
  • Crystallization from ethanol/water mixtures improves final product purity.

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